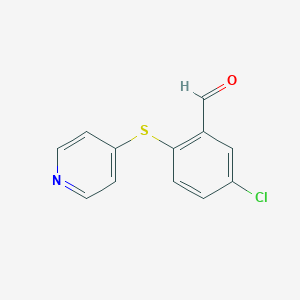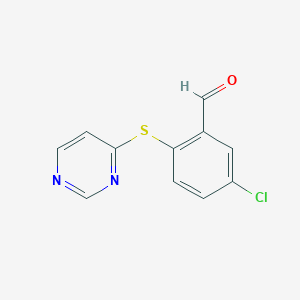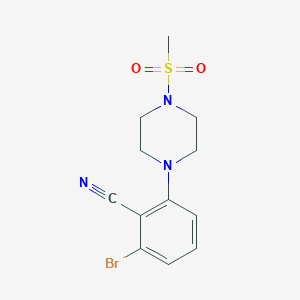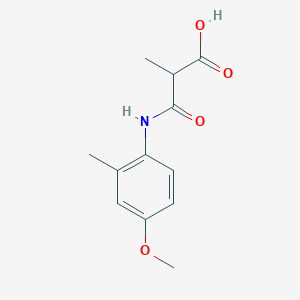![molecular formula C14H21N3O2 B6645945 N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide](/img/structure/B6645945.png)
N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide, also known as MMPC, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. MMPC belongs to the class of piperazine derivatives and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide is not fully understood. However, it has been suggested that N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide can modulate the activity of various enzymes involved in cell proliferation and inflammation. Additionally, N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide has been found to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide in lab experiments is its relatively simple synthesis method. Additionally, N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide has been shown to have a low toxicity profile, making it a potentially safe candidate for future research. However, one limitation of using N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research involving N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide. One area of interest is its use as a potential anti-cancer agent. Further studies are needed to fully understand the mechanism of action of N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide and to determine its efficacy in vivo. Additionally, N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to determine the safety and efficacy of N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide in these applications.
Méthodes De Synthèse
The synthesis of N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide involves a multi-step process that starts with the reaction of 2-methoxybenzyl chloride with 4-methylpiperazine. This results in the formation of 2-methoxybenzyl-4-methylpiperazine, which is then reacted with phosgene to produce the corresponding carbamate. The final step involves the reaction of the carbamate with methylamine to form N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide.
Applications De Recherche Scientifique
N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide has been the subject of various scientific studies due to its potential therapeutic applications. One area of interest is its use as a potential anti-cancer agent. Studies have shown that N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide exhibits anti-proliferative effects on cancer cells, specifically in breast cancer and leukemia. Additionally, N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-16-7-9-17(10-8-16)14(18)15-11-12-5-3-4-6-13(12)19-2/h3-6H,7-11H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAGPZQZAHXQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Chloro-2-fluorophenyl)methyl-methylamino]butanoic acid](/img/structure/B6645881.png)

![2-[2-Aminoethyl(methyl)amino]-6-bromobenzonitrile](/img/structure/B6645894.png)
![2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile](/img/structure/B6645903.png)
![2-Bromo-6-[(3-morpholin-4-yl-3-oxopropyl)amino]benzonitrile](/img/structure/B6645909.png)
![3-[4-(Difluoromethoxy)-3-fluoroanilino]-2-methyl-3-oxopropanoic acid](/img/structure/B6645912.png)

![2-Methyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]-3-oxopropanoic acid](/img/structure/B6645929.png)
![3-[2-Fluoro-5-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoic acid](/img/structure/B6645932.png)
![3-[3-Bromo-5-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoic acid](/img/structure/B6645935.png)
![1-[[5-(Trifluoromethyl)pyridine-2-carbonyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6645936.png)
![3-[(2-Ethoxy-2-methylpropyl)amino]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B6645951.png)